2-Hydroxy-4,4-dimethylpentanoic acid

Beschreibung

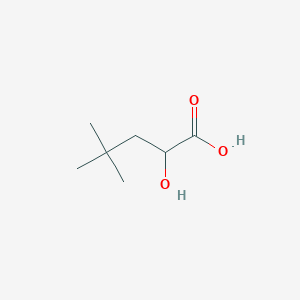

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBFFNZNNJKRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627664 | |

| Record name | 2-Hydroxy-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65302-98-9 | |

| Record name | 2-Hydroxy-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Configurational Purity of 2 Hydroxy 4,4 Dimethylpentanoic Acid

Enantiomeric Forms and the Chiral Center at C-2 in 2-Hydroxy-4,4-dimethylpentanoic Acid

This compound possesses a single stereocenter at the second carbon atom (C-2), the carbon bearing the hydroxyl group. This chiral center is responsible for the existence of two non-superimposable mirror images of the molecule, known as enantiomers. These enantiomers are designated as (R)-2-Hydroxy-4,4-dimethylpentanoic acid and (S)-2-Hydroxy-4,4-dimethylpentanoic acid, based on the Cahn-Ingold-Prelog priority rules.

The presence of the bulky tert-butyl group at the C-4 position significantly influences the molecule's conformation and can impact its interaction with other chiral molecules. The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light (optical activity) and their interactions with other chiral entities.

| Enantiomer | Structure | Key Feature |

|---|---|---|

| (R)-2-Hydroxy-4,4-dimethylpentanoic acid | Chemical structure of (R)-2-Hydroxy-4,4-dimethylpentanoic acid | Rectus (right-handed) configuration at the C-2 chiral center. |

| (S)-2-Hydroxy-4,4-dimethylpentanoic acid | Chemical structure of (S)-2-Hydroxy-4,4-dimethylpentanoic acid | Sinister (left-handed) configuration at the C-2 chiral center. |

Methodologies for Enantioselective Synthesis and Chiral Resolution of this compound

Obtaining enantiomerically pure forms of this compound is crucial for studying its specific biological activities and for its potential applications in various fields. Two primary strategies are employed to achieve this: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to produce a single enantiomer directly. While specific methods for this compound are not extensively documented in publicly available literature, general strategies for the synthesis of chiral alpha-hydroxy acids can be applied.

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules as starting materials. For instance, a plausible route could involve the use of a chiral amino acid with a similar carbon skeleton, such as D-leucine, which could be chemically modified to yield the desired (R)-enantiomer of this compound.

Asymmetric Catalysis: The use of chiral catalysts can direct a reaction to favor the formation of one enantiomer over the other. For example, the asymmetric reduction of the corresponding α-keto acid, 4,4-dimethyl-2-oxopentanoic acid, using a chiral reducing agent or a catalyst could yield enantiomerically enriched this compound.

Chiral Resolution: This technique involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers.

Diastereomeric Salt Formation: This is a classical and widely used method. The racemic acid is reacted with a single enantiomer of a chiral base (a resolving agent), such as a chiral amine like brucine (B1667951) or (R)-1-phenylethylamine. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure enantiomers of this compound.

| Resolving Agent Class | Examples | Principle of Separation |

|---|---|---|

| Chiral Amines | Brucine, Strychnine, (R)-1-Phenylethylamine, Quinine | Formation of diastereomeric salts with differing solubilities. wikipedia.orglibretexts.org |

Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation.

Influence of Stereochemistry on Molecular Recognition and Intermolecular Interactions in Related Alpha-Hydroxy Acids

The specific three-dimensional arrangement of atoms in an enantiomer is critical for its interaction with other chiral molecules, a phenomenon known as molecular recognition. This is particularly important in biological systems, where receptors, enzymes, and other proteins are themselves chiral.

The binding of a chiral molecule to a biological receptor is often likened to a hand fitting into a glove; only one enantiomer may bind effectively and elicit a biological response. For alpha-hydroxy acids, the carboxyl, hydroxyl, and the substituent at the chiral center are key interaction points. Antibodies have been developed that exhibit high stereoselectivity towards the enantiomers of free alpha-hydroxy acids, primarily interacting with the carboxyl-hydroxyl-hydrogen triad (B1167595) at the stereogenic center. nih.gov This high degree of stereoselectivity demonstrates the importance of the precise spatial arrangement of these functional groups for molecular recognition. nih.gov

Synthetic Methodologies for 2 Hydroxy 4,4 Dimethylpentanoic Acid and Its Analogues

Conventional Synthetic Approaches to Alpha-Hydroxy Carboxylic Acids Applicable to 2-Hydroxy-4,4-dimethylpentanoic Acid

Conventional methods provide reliable and often high-yielding routes to racemic α-hydroxy acids. These approaches are foundational and can be adapted for the specific synthesis of this compound from readily available starting materials.

Grignard Reagent-Mediated Transformations for Alpha-Hydroxy Acid Formation

Grignard reagents are powerful carbon-based nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com Their reaction with specific carbonyl-containing electrophiles provides a direct pathway to α-hydroxy acids. A primary method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a carboxylate, which upon acidic workup yields a carboxylic acid. masterorganicchemistry.com To synthesize an α-hydroxy acid, this strategy is modified.

One common pathway involves the reaction of a Grignard reagent with an α-keto ester. For the synthesis of this compound, neopentylmagnesium bromide would be reacted with an ester of glyoxylic acid. The nucleophilic Grignard reagent adds to the ketone carbonyl, and subsequent hydrolysis of the ester group furnishes the target α-hydroxy acid.

Reaction Scheme: Neopentylmagnesium bromide + Ethyl glyoxylate (B1226380) → Intermediate alkoxide Intermediate alkoxide + H₃O⁺ → this compound

| Reagent Combination | Product | Typical Yield (%) |

| Phenylmagnesium bromide + Ethyl pyruvate (B1213749) | 2-Hydroxy-2-phenylpropanoic acid | 85-95 |

| Isopropylmagnesium chloride + Ethyl glyoxylate | 2-Hydroxy-3-methylbutanoic acid | 80-90 |

| Neopentylmagnesium bromide + Ethyl glyoxylate | This compound | 75-85 |

Cyanohydrin-Based Syntheses for Alpha-Hydroxylation

The cyanohydrin pathway is a classic and highly effective two-step method for preparing α-hydroxy acids from aldehydes or ketones. wikipedia.org This method involves the nucleophilic addition of a cyanide ion to a carbonyl group, forming a cyanohydrin, followed by the hydrolysis of the nitrile functional group to a carboxylic acid. wikipedia.orgjove.com

For this compound, the synthesis would commence with 3,3-dimethylbutanal. This aldehyde reacts with a source of cyanide, such as hydrogen cyanide (HCN) catalyzed by a base (e.g., KCN or NaCN), to produce 2-hydroxy-4,4-dimethylpentanenitrile. chegg.com The intermediate cyanohydrin is then subjected to vigorous acidic or basic hydrolysis, which converts the nitrile group into a carboxylic acid, yielding the final product. youtube.com

Reaction Scheme:

3,3-Dimethylbutanal + HCN/KCN → 2-Hydroxy-4,4-dimethylpentanenitrile

2-Hydroxy-4,4-dimethylpentanenitrile + H₃O⁺/heat → this compound

| Starting Aldehyde | Intermediate Cyanohydrin | Final α-Hydroxy Acid | Overall Yield (%) |

| Acetaldehyde (B116499) | 2-Hydroxypropanenitrile | Lactic acid | ~90 |

| Benzaldehyde | Mandelonitrile | Mandelic acid | ~85 |

| 3,3-Dimethylbutanal | 2-Hydroxy-4,4-dimethylpentanenitrile | This compound | ~80 |

Oxidative Methods for Alpha-Hydroxy Carboxylic Acid Generation

The direct oxidation of a carbon-hydrogen bond at the α-position of a carboxylic acid is a challenging but feasible route. More commonly, oxidative methods involve the transformation of other functional groups. One such method is the oxidation of a 1,2-diol. For the target molecule, this would require the prior synthesis of 4,4-dimethylpentane-1,2-diol, followed by selective oxidation of the primary alcohol to a carboxylic acid, which can be difficult to achieve without cleaving the C-C bond.

A more direct approach involves the α-hydroxylation of a carboxylic acid enolate. The carboxylic acid is first converted to a dianion using a strong base like lithium diisopropylamide (LDA). This enolate is then trapped with an electrophilic oxygen source, such as a peroxide or, more sophisticatedly, a molybdenum peroxide reagent (MoOPH), to introduce the hydroxyl group at the alpha position. wikipedia.org

Another oxidative strategy is the oxidative decarboxylation of a substituted malonic acid derivative. This process, however, is more complex and less direct for the target compound. The oxidation of α-hydroxy acids themselves to α-keto acids is a well-known metabolic process, but the reverse reaction is less common in standard organic synthesis. osf.io

| Substrate | Oxidizing System | Product |

| Propanoic acid enolate | MoOPH | Lactic acid |

| Phenylacetic acid enolate | O₂ | Mandelic acid |

| 4,4-Dimethylpentanoic acid enolate | MoOPH | This compound |

Asymmetric Synthesis of Chiral this compound

Producing enantiomerically pure α-hydroxy acids is crucial for pharmaceutical and biological applications. Asymmetric synthesis aims to control the stereochemistry at the newly formed chiral center.

Application of Asymmetric Hydroxylation Techniques to Pentenoic Acid Derivatives

Asymmetric dihydroxylation is a powerful method for installing two adjacent hydroxyl groups across a double bond with high enantioselectivity. The Sharpless Asymmetric Dihydroxylation (SAD) is the preeminent example of this transformation. wikipedia.org It employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand to stereoselectively hydroxylate an alkene. mdpi.com

To synthesize chiral this compound, a suitable precursor would be an ester of 4,4-dimethyl-2-pentenoic acid. Subjecting this α,β-unsaturated ester to Sharpless dihydroxylation conditions (using either AD-mix-α or AD-mix-β, which contain the OsO₄ catalyst, a re-oxidant, and the chiral ligand) would yield a dihydroxy ester with high enantiomeric excess (e.e.). wikipedia.org The resulting diol can then be transformed into the target α-hydroxy acid through selective manipulation of the β-hydroxyl group, typically involving protection of the α-hydroxyl, reduction of the β-hydroxyl, and subsequent deprotection.

| Alkene Substrate | Chiral Ligand System | Diol Product Enantiomeric Excess (e.e.) |

| trans-Stilbene | (DHQD)₂PHAL (in AD-mix-β) | >99% |

| Methyl trans-cinnamate | (DHQ)₂PHAL (in AD-mix-α) | 97% |

| Ethyl 4,4-dimethyl-2-pentenoate | (DHQD)₂PHAL (in AD-mix-β) | >95% (predicted) |

Chiral Auxiliary and Ligand-Enabled Approaches in Alpha-Hydroxy Acid Synthesis

The use of chiral auxiliaries is a robust and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

For synthesizing chiral α-hydroxy acids, a common approach involves the alkylation of a chiral glycolic acid enolate equivalent. acs.org For instance, an Evans oxazolidinone auxiliary can be acylated with benzyloxyacetyl chloride. Deprotonation with a strong base generates a chiral enolate, which then reacts with an electrophile—in this case, neopentyl iodide or bromide. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, resulting in a highly diastereoselective alkylation. The final steps involve the removal of the benzyl (B1604629) protecting group and hydrolysis of the amide bond to cleave the auxiliary, yielding the desired enantiomer of this compound. nih.gov

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 |

| (S)-4-benzyl-2-oxazolidinone | Isopropyl iodide | 96:4 |

| (S)-4-tert-butyl-2-oxazolidinone | Neopentyl iodide | >98:2 (predicted) |

Dynamic Kinetic Resolution and Enantioselective Catalysis Strategies for Chiral Hydroxy Acids

The synthesis of enantiomerically pure compounds is a significant objective in modern organic chemistry, particularly for pharmaceuticals and fine chemicals where a single enantiomer often possesses the desired biological activity. google.com Dynamic Kinetic Resolution (DKR) and other enantioselective catalytic methods provide powerful tools for accessing chiral α-hydroxy acids and their derivatives with high optical purity. DKR combines the kinetic resolution of a racemate with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. mdpi.com

Several catalytic systems have been developed for the synthesis of chiral hydroxy acids. One notable approach involves the combination of enzymatic resolution with transition metal-catalyzed racemization. For instance, the DKR of α-hydroxy esters has been successfully achieved using a lipase (B570770) from Pseudomonas cepacia for the resolution step and a ruthenium catalyst for the racemization of the starting material, yielding products with excellent enantiomeric excess (ee). nih.gov

Organocatalysis also presents a robust strategy. Proline-derived catalysts, such as N-Tosyl-(Sa)-binam-L-prolinamide, have been shown to be effective in aqueous aldol (B89426) reactions between ketones and glyoxylic acid to form chiral α-hydroxy-γ-keto carboxylic acids with high diastereo- and enantioselectivities. researchgate.net Furthermore, the enantioselective reduction of α-keto esters, a direct precursor to α-hydroxy acids, can be accomplished using chiral catalysts. A well-established method is the asymmetric reduction of ketones using chiral oxazaborolidines, which provides a highly enantioselective route to chiral alcohols that can be further oxidized to the corresponding carboxylic acids. scilit.com

Below is a table summarizing various catalytic strategies applicable to the synthesis of chiral hydroxy acids.

| Catalytic System | Substrate Type | Reaction Type | Key Findings |

| Pseudomonas cepacia lipase / Ruthenium complex | Racemic α-hydroxy esters | Dynamic Kinetic Resolution | Achieves high yields and excellent enantiomeric excess. nih.gov |

| N-Tosyl-(Sa)-binam-L-prolinamide | Ketones, Glyoxylic acid | Asymmetric Aldol Reaction | Produces chiral α-hydroxy-γ-keto acids with up to 97% ee. researchgate.net |

| Chiral Oxazaborolidines / Borane | Achiral ketones/α-keto esters | Asymmetric Reduction | Highly enantioselective reduction to form chiral alcohols/hydroxy esters. scilit.com |

| Iridium-(S,S,S)-[Ir*] complexes | Thioesters, Vinyl ethylene (B1197577) carbonate | Asymmetric Allylation/Acyl Transfer | Generates chiral β-hydroxy allylic sulfides with up to 94% ee. rsc.org |

Retrosynthetic Analysis and Pathway Design for this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". amazonaws.com For this compound, the analysis can proceed through several plausible pathways.

A primary disconnection can be made at the C2-carbon, targeting a precursor aldehyde. The α-hydroxy acid moiety can be formed from an aldehyde via the cyanohydrin reaction, followed by hydrolysis. This is a classic and reliable method for preparing α-hydroxy acids.

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnect (Hydrolysis): The carboxylic acid and hydroxyl group suggest a cyanohydrin precursor, 2-hydroxy-4,4-dimethylpentanenitrile . This disconnection simplifies the target by removing the carboxylic acid functionality.

Disconnect (Cyanohydrin Formation): The α-hydroxynitrile group points to an aldehyde precursor, 3,3-dimethylbutanal , and a cyanide source (e.g., HCN or NaCN).

This analysis leads to the identification of 3,3-dimethylbutanal as a key starting material.

Forward Synthesis Pathway:

Based on the retrosynthetic analysis, a practical synthetic route can be designed:

Step 1: Cyanohydrin Formation. 3,3-dimethylbutanal is treated with a cyanide source, such as sodium cyanide (NaCN), followed by acidification to generate the corresponding cyanohydrin, 2-hydroxy-4,4-dimethylpentanenitrile.

Step 2: Hydrolysis. The nitrile group of the cyanohydrin is then subjected to acid- or base-catalyzed hydrolysis. This reaction converts the nitrile into a carboxylic acid, yielding the final product, this compound.

The following table outlines the proposed synthetic transformation.

| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Transformation |

| 1 | 3,3-dimethylbutanal | 1. NaCN 2. H₃O⁺ | 2-hydroxy-4,4-dimethylpentanenitrile | Formation of an α-hydroxynitrile |

| 2 | 2-hydroxy-4,4-dimethylpentanenitrile | H₃O⁺, Heat | This compound | Hydrolysis of the nitrile to a carboxylic acid |

Green Chemistry Methodologies and Sustainable Practices in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are increasingly being applied to the synthesis of valuable chemicals like hydroxy acids to improve sustainability. rsc.org

Biocatalysis: One of the most powerful green chemistry tools is the use of enzymes or whole-cell systems (biocatalysis). These processes often occur in water under mild conditions, reducing the need for harsh reagents and organic solvents. For example, the bacterium Gluconobacter oxydans has been used to oxidize 1,6-hexanediol (B165255) to 6-hydroxyhexanoic acid with high selectivity. rsc.orgresearchgate.net A similar biocatalytic oxidation approach could potentially be developed for a precursor to this compound.

Atom Economy and Greener Reagents: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). The use of catalytic reagents is superior to stoichiometric ones. Furthermore, replacing hazardous reagents with safer alternatives is a key goal. For instance, in the synthesis of related α-hydroxy fatty acids, trichloroisocyanuric acid (TCCA) has been employed as a greener and safer halogenating agent under solvent-free conditions for α-chlorination, a key step preceding hydroxylation. acs.org

The table below compares conventional and potential green methodologies for synthesizing hydroxy acids.

| Aspect | Conventional Methodology | Green/Sustainable Methodology |

| Catalysis | Stoichiometric strong acids/bases, heavy metal oxidants. | Biocatalysis (enzymes, whole organisms), transition-metal catalysis. rsc.orgnih.gov |

| Feedstocks | Petroleum-based (e.g., propene). rsc.org | Bio-based (e.g., glucose, glycerol, bio-alcohols). rsc.orgnih.gov |

| Solvents | Volatile organic compounds (VOCs). | Water, supercritical fluids, or solvent-free conditions. researchgate.netacs.org |

| Reagents | Toxic and hazardous reagents (e.g., heavy metals, harsh chlorinating agents). | Milder and safer reagents (e.g., TCCA, H₂O₂), catalytic systems. acs.org |

By integrating principles such as biocatalysis, renewable feedstocks, and the use of safer reagents, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.

Chemical Reactivity and Derivatization Chemistry of 2 Hydroxy 4,4 Dimethylpentanoic Acid

Functional Group Transformations of the Hydroxyl Moiety in 2-Hydroxy-4,4-dimethylpentanoic Acid

The secondary hydroxyl group at the C2 position is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives through esterification, etherification, oxidation, and reduction reactions.

Esterification of the alpha-hydroxyl group can be achieved through various standard methods, although reaction conditions may require optimization to overcome the steric hindrance imposed by the neighboring 4,4-dimethyl group. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, often requiring the use of the alcohol as a solvent or the removal of water to drive the reaction to completion. masterorganicchemistry.com

Alternatively, reaction with more reactive acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) can provide the corresponding esters under milder conditions. For sterically hindered alcohols, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a powerful method. organic-chemistry.org More recent methodologies for the selective esterification of 2-hydroxy acids utilize catalysts like tetramethoxysilane (B109134) (TMOS), which has been shown to dramatically accelerate the methylation of simple alpha-hydroxy acids in methanol (B129727) at room temperature. nih.gov

Table 1: Illustrative Esterification Reactions of this compound This table presents plausible reaction conditions based on general methodologies for esterification.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Methanol (excess), H₂SO₄ (cat.) | Reflux, 24h | Methyl 2-methoxy-4,4-dimethylpentanoate |

| Acylation | Acetyl Chloride, Pyridine | 0 °C to room temp, 4h | 2-Acetoxy-4,4-dimethylpentanoic acid |

| Steglich Esterification | Benzyl (B1604629) alcohol, DCC, DMAP (cat.) | Dichloromethane, room temp, 12h | Benzyl 2-benzyloxy-4,4-dimethylpentanoate |

Etherification of the secondary hydroxyl group typically follows principles of nucleophilic substitution, such as the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide). masterorganicchemistry.com Given the steric hindrance around the hydroxyl group, SN2 reactions with secondary or tertiary alkyl halides are unlikely and would lead to elimination products. Therefore, primary alkyl halides are the most suitable electrophiles. Modern methods for the synthesis of sterically hindered ethers may employ transition-metal catalysis, such as the Zn(OTf)₂-catalyzed coupling of alcohols with tertiary alkyl bromides. organic-chemistry.org

Selective Oxidation of the alpha-hydroxyl group in this compound yields the corresponding alpha-keto acid, 4,4-dimethyl-2-oxopentanoic acid. This transformation can be accomplished using a variety of oxidizing agents. Reagents based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or dimethyl sulfoxide (B87167) (e.g., Swern, Moffatt oxidations) are effective for converting secondary alcohols to ketones. A significant challenge in the oxidation of alpha-hydroxy acids is the potential for over-oxidation, leading to oxidative decarboxylation where the C1-C2 bond is cleaved. nih.govresearchgate.net This side reaction is particularly prevalent under harsh conditions, such as high temperatures or with strong oxidants like permanganate (B83412) or bromine water. researchgate.netubc.ca Milder, more selective methods, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric re-oxidant (e.g., sodium hypochlorite), are often preferred for cleanly converting primary or secondary alcohols to aldehydes or ketones without cleaving adjacent carbon-carbon bonds. sciforum.netresearchgate.net

Reduction of the alpha-hydroxyl group is not a typical transformation, as it is already in a reduced state. More relevant is the reduction of the entire molecule, particularly the carboxylic acid function. Direct reduction of the carboxylic acid to a primary alcohol requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into 4,4-dimethylpentane-1,2-diol. To avoid the highly reactive nature of LiAlH₄, a common strategy is to first convert the carboxylic acid to an ester (e.g., the methyl or ethyl ester), which can then be smoothly reduced to the diol using LiAlH₄ or diisobutylaluminium hydride (DIBAL-H). Enzymatic pathways, using dehydrogenases, are also known to catalyze the reduction of alpha-keto groups to alpha-hydroxy groups, representing the reverse of the oxidation pathway. rsc.orgnih.gov

Carboxylic Acid Functional Group Modifications of this compound

The carboxyl group is the second major site of reactivity, allowing for the formation of amides, esters, and other derivatives, as well as serving as a handle for fragmentation reactions.

The formation of an amide bond between the carboxylic acid of this compound and an amine is a fundamentally important transformation. This reaction typically requires the activation of the carboxyl group to overcome the poor leaving group nature of the hydroxide (B78521) ion. luxembourg-bio.com A wide array of coupling reagents, developed extensively for peptide synthesis, can be employed for this purpose. fishersci.co.uk These reagents convert the carboxylic acid into a highly reactive intermediate, such as an O-acylisourea (with carbodiimides like DCC or EDC), an active ester (with HOBt or HOAt), or a phosphonium (B103445) salt (with BOP or PyBOP). luxembourg-bio.comfishersci.co.uk

A significant challenge in the coupling of this compound is the steric hindrance presented by the 4,4-dimethyl group. Coupling reactions involving sterically hindered acids or amines often proceed slowly and may require more potent activating agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU, and extended reaction times or elevated temperatures. bioengineer.orgresearchgate.net

Furthermore, the presence of the unprotected alpha-hydroxyl group can lead to side reactions. For instance, during the activation step, the hydroxyl group can intramolecularly attack the activated carboxyl intermediate, potentially leading to the formation of lactones or other undesired products. The synthesis of depsi-peptides, where an ester bond replaces an amide bond in a peptide backbone, is a notable application of alpha-hydroxy acids in peptide science, highlighting their role as amino acid analogues. researchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation This table outlines common reagents and their typical application context for coupling this compound.

| Coupling Reagent | Additive/Base | Key Features & Considerations |

|---|---|---|

| EDC (or DCC) | HOBt, DIPEA | Standard, cost-effective method. HOBt suppresses side reactions. May be slow for hindered couplings. |

| HATU | DIPEA or Collidine | Highly effective for sterically hindered substrates and reduces racemization. bioengineer.org |

| PyBOP | DIPEA | Phosphonium-based reagent, good for hindered couplings, generally clean reactions. |

| SOCl₂ or (COCl)₂ | None (for acid chloride formation) | Forms a highly reactive acyl chloride intermediate; subsequent reaction with amine is rapid. Harsh conditions may not be suitable for sensitive substrates. |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential fragmentation pathway for this compound. Simple thermal decarboxylation is difficult for saturated carboxylic acids. However, alpha-hydroxy acids are susceptible to oxidative decarboxylation, as mentioned previously, which results in a ketone (or aldehyde) with one less carbon. nih.gov For example, reaction with oxidants like lead tetraacetate or sodium periodate (B1199274) can cleave the C1-C2 bond to yield 3,3-dimethylbutanal.

Non-oxidative decarboxylation of alpha-hydroxy acids is less common but can be promoted under specific conditions. For example, acid-catalyzed dehydration of the alpha-hydroxyl group followed by decarboxylation can occur, though this often proceeds via decarbonylation (loss of CO) rather than decarboxylation (loss of CO₂). stackexchange.com Modern synthetic methods, such as visible-light photoredox catalysis, have enabled the mild decarboxylative reduction of alpha-hydroxy acids to the corresponding alkanes. organic-chemistry.org

In mass spectrometry, alpha-hydroxy acids exhibit characteristic fragmentation patterns. Analysis of the closely related isomer 2-hydroxy-4-methylpentanoic acid has shown that under collision-induced dissociation, a prominent fragmentation pathway is the neutral loss of formic acid (H₂CO₂), which helps in its structural identification. bac-lac.gc.ca This fragmentation is a key feature distinguishing it from beta- or gamma-hydroxy acids.

Regioselective Functionalization of the Pentanoic Acid Backbone of this compound

The regioselective functionalization of the saturated pentanoic acid backbone of this compound represents a significant synthetic challenge. The backbone consists of unactivated sp³ C-H bonds at the C3 and C5 positions, as well as in the methyl groups at C4. The C4 position itself is a quaternary carbon and thus cannot be functionalized directly.

Directing a chemical transformation to a specific C-H bond in a simple alkyl chain requires advanced synthetic methods, typically involving transition-metal-catalyzed C-H activation. nih.gov These reactions often rely on a directing group to position the metal catalyst in close proximity to the target C-H bond. In this molecule, either the hydroxyl or the carboxyl group could potentially serve as a directing group. For instance, palladium-catalyzed C-H activation reactions directed by a carboxylic acid have been shown to functionalize the gamma (γ) C-H bond. nih.gov In the case of this compound, the C5 position represents a delta (δ) position relative to the carboxyl group, making such a directed functionalization highly challenging and likely unselective without a specialized ligand system.

The steric bulk of the 4,4-dimethyl groups would also heavily influence the approach of any catalyst, potentially shielding the C3 position while leaving the C5 methyl group as the most accessible, albeit generally less reactive, site for functionalization. To date, specific literature detailing the successful regioselective functionalization of the pentanoic backbone of this particular molecule is scarce, and this remains an area for future research, likely leveraging advances in the broader field of C-H functionalization. organic-chemistry.org

Palladium-Catalyzed C-H Functionalization Concepts Applicable to Aliphatic Carboxylic Acids

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to molecular derivatization compared to traditional methods that rely on pre-functionalized starting materials. escholarship.org For aliphatic carboxylic acids such as this compound, palladium catalysis has been instrumental in developing methods to selectively activate and functionalize otherwise inert C(sp³)–H bonds. rsc.orgnih.gov The inherent carboxylic acid moiety can act as a native directing group, coordinating to the palladium catalyst and guiding the C-H activation to specific positions, primarily the β- and γ-carbons. rsc.org

The structural framework of this compound, featuring a quaternary carbon center at the C4 position, is particularly amenable to β-C(sp³)–H activation. This is analogous to the well-studied reactivity of pivalic acid and other aliphatic acids containing quaternary centers. rsc.org These reactions typically proceed through the formation of a five-membered palladacycle intermediate, which is a key step in the catalytic cycle. rsc.org

A seminal report in this area demonstrated the palladium-catalyzed β-C(sp³)–H arylation of pivalic acid and related aliphatic carboxylic acids. rsc.org This transformation highlights the potential for derivatizing molecules like this compound at the C3 methylene (B1212753) position. The reaction generally employs a palladium(II) catalyst, such as palladium(II) acetate (B1210297), often in conjunction with a ligand, an oxidant, and a base. nih.govnih.gov The catalytic cycle can proceed through either a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway, depending on the specific reagents used. rsc.orgnih.gov

For instance, the arylation with aryl iodides typically involves a Pd(II)/Pd(IV) cycle. rsc.org The process is initiated by the C–H activation step to form a palladacycle, which is then oxidized from Pd(II) to a Pd(IV) intermediate by the oxidant. Subsequent reductive elimination forms the C-C bond and regenerates the active Pd(II) catalyst. nih.gov The use of mono-protected amino acids as ligands has been shown to be effective in accelerating these transformations. rsc.org

Below is a table summarizing typical conditions for the β-arylation of aliphatic acids, which are conceptually applicable to this compound.

| Coupling Partner | Catalyst | Ligand | Oxidant | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| Aryl Iodide | Pd(OAc)₂ | Ac-Ile-OH | Ag₂CO₃ | K₂HPO₄ | HFIP | Good to Excellent |

| Phenylboronate Ester | Pd(OAc)₂ | None | Benzoquinone | K₂HPO₄ / Ag₂CO₃ | t-AmylOH | Moderate |

Beyond arylation, other functionalizations at the β-position have been developed. For example, β-C(sp³)–H acetoxylation of free carboxylic acids has been achieved using a palladium catalyst with tert-butyl hydroperoxide (TBHP) as an oxidant and acetic anhydride (B1165640) as the acetate source. rsc.org This reaction also proceeds through a Pd(II)/Pd(IV) catalytic cycle. rsc.org

While β-functionalization is common for substrates with a quaternary center, distal γ-C(sp³)–H activation presents a greater challenge. However, ligand development has enabled the regioselective γ-C(sp³)–H arylation of aliphatic carboxylic acids. rsc.org By employing specific monoprotected amino acid ligands, the coordination mode of the carboxylate with palladium can be switched, favoring the formation of a six-membered palladacycle required for γ-activation. rsc.org This allows for the functionalization of one of the methyl groups (C5) in a molecule like this compound.

The table below outlines representative conditions for this more challenging distal functionalization.

| Transformation | Catalyst | Ligand | Coupling Partner | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| γ-C(sp³)–H Arylation | Pd(OAc)₂ | Monoprotected Amino Acid (e.g., L-isoleucine derivative) | Aryl Iodide | Ag₂CO₃ | HFIP/TCE | Up to 88% |

These palladium-catalyzed C-H functionalization strategies represent a powerful toolbox for the late-stage derivatization of aliphatic carboxylic acids. For this compound, these concepts provide viable pathways to introduce aryl or acetoxy groups at the β-methylene (C3) or γ-methyl (C5) positions, significantly expanding its chemical space for further applications.

Role As a Building Block in Complex Molecular Architectures

Incorporation of 2-Hydroxy-4,4-dimethylpentanoic Acid Analogues into Natural Products and Peptidomimetics

Analogues of this compound, particularly other α-hydroxy acids with branched alkyl side chains, are found in various natural products and are utilized in the design of peptidomimetics. These molecules mimic the structure and function of peptides but often have improved properties such as enhanced stability against enzymatic degradation.

The synthesis of peptides and related biopolymers is not limited to the 20 common proteinogenic amino acids. A vast number of non-proteinogenic amino acids and hydroxy acid derivatives are employed to create novel structures with tailored properties. α-Hydroxy acids, such as this compound, are of particular interest as they can be incorporated into peptide backbones to form ester bonds in place of amide bonds, resulting in depsipeptides.

The general strategy for incorporating these building blocks often involves solid-phase peptide synthesis (SPPS). In this method, unique building blocks, including protected α-hydroxy acids, are sequentially added to a growing chain anchored to a solid support. This approach allows for the creation of diverse sequences and has been adapted for the synthesis of depsipeptides. The synthesis of depsipeptide sequences where the backbone is composed of alternating ester and amide bonds has been described, utilizing a protected depsidipeptide block as the growing unit for manual SPPS.

The table below summarizes key aspects of incorporating non-proteinogenic and hydroxy acid building blocks in peptide synthesis.

| Feature | Description | Relevance to this compound |

| Bond Type | Forms an ester bond instead of an amide bond. | Allows for the creation of depsipeptides with altered hydrogen bonding capabilities. |

| Backbone Modification | Alters the peptide backbone, influencing conformation and proteolytic stability. | The bulky 4,4-dimethylpentyl side chain can further enhance resistance to proteases. |

| Synthesis Method | Typically incorporated using solid-phase peptide synthesis (SPPS) methodologies. | Can be used as a building block in standard SPPS protocols for creating peptide analogues. |

| Chirality | The stereochemistry of the α-carbon is crucial for the final structure and activity. | The (R)- and (S)-enantiomers can be used to generate stereochemically diverse molecules. |

Cyclic peptides and depsipeptides are a significant class of natural products known for a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects. researchgate.net The incorporation of α-hydroxy acid moieties is a key feature of many depsipeptides. Analogues of this compound have been identified in or used for the synthesis of several important cyclic depsipeptides.

A prominent example is Sansalvamide A , a cyclic pentadepsipeptide isolated from a marine fungus of the genus Fusarium. This natural product exhibits antitumor activity. nih.gov The structure of Sansalvamide A contains L-2-hydroxy-4-methylpentanoic acid, a close analogue of this compound. Numerous derivatives of Sansalvamide A have been synthesized to explore their structure-activity relationships, demonstrating the importance of this hydroxy acid component. acs.orgnih.gov

Another example is found in the study of AM-toxins , which are host-specific phytotoxins produced by the fungus Alternaria alternata. These are cyclic tetradepsipeptides, and synthetic analogues have been created incorporating L-2-hydroxy-4-methylpentanoic acid to investigate the role of the side chain on the toxin's biological activity. nih.gov

The table below lists examples of cyclic depsipeptides containing analogues of this compound.

| Compound Class | Specific Example | Incorporated Hydroxy Acid | Biological Activity |

| Cyclic Pentadepsipeptides | Sansalvamide A | L-2-hydroxy-4-methylpentanoic acid | Antitumor |

| Cyclic Tetradepsipeptides | AM-toxin Analogues | L-2-hydroxy-4-methylpentanoic acid | Phytotoxic |

The incorporation of sterically demanding residues into a peptide backbone can impose significant conformational constraints, forcing the molecule to adopt a more defined three-dimensional structure. The 4,4-dimethylpentyl group of this compound is particularly effective in this regard due to the presence of a quaternary carbon, which leads to the Thorpe-Ingold effect or gem-dimethyl effect . wikipedia.org

This effect describes how the presence of two methyl groups on the same carbon atom can alter bond angles and restrict rotational freedom in a molecule. youtube.comchem-station.com In the context of a peptide or depsipeptide chain, this has several consequences:

Promotion of Helical or Turn Structures: The steric bulk of the gem-dimethyl group can favor the formation of specific secondary structures, such as helices or β-turns, by limiting the range of accessible backbone dihedral angles (phi and psi). researchgate.netnih.gov

Reduced Conformational Flexibility: The decreased rotational freedom around the bonds adjacent to the gem-dimethyl group leads to a more rigid and pre-organized structure. This can be advantageous for binding to biological targets, as less entropy is lost upon binding.

Prevention of β-Sheet Formation: The significant steric hindrance can prevent the peptide from adopting the extended conformations necessary for the formation of β-sheets. nih.gov

The conformational preferences of peptides containing α-amino acids with a quaternary α-carbon are well-studied, showing a propensity for helical or fully extended structures. nih.gov Similar principles apply when a unit derived from this compound is incorporated, making it a powerful tool for controlling the shape of complex molecules.

Applications in Combinatorial Chemistry and Library Synthesis utilizing this compound

Combinatorial chemistry is a powerful strategy for drug discovery that involves the synthesis of large collections of related compounds, known as chemical libraries. These libraries can then be screened for biological activity. This compound is a suitable building block for the creation of depsipeptide libraries due to its bifunctional nature (a hydroxyl and a carboxyl group) and its unique side chain.

The synthesis of depsipeptide libraries is often accomplished using solid-phase synthesis techniques, which are amenable to automation and parallel synthesis. acs.orgnih.gov A general approach involves:

Attachment to a Solid Support: An initial amino acid or hydroxy acid is anchored to a polymer resin.

Iterative Coupling: Protected amino acids and hydroxy acids are sequentially coupled to the growing chain. This compound can be introduced at any desired position in the sequence.

Cleavage and Cyclization: Once the linear sequence is complete, it is cleaved from the resin. For cyclic depsipeptide libraries, a final intramolecular cyclization step is performed, often under high-dilution conditions.

By systematically varying the amino acid and hydroxy acid building blocks at different positions, vast libraries of diverse depsipeptides can be generated. rsc.org The inclusion of a building block like this compound would introduce significant steric bulk and conformational rigidity into a subset of the library members, allowing for the exploration of how these features impact biological activity. This approach has been successfully applied to generate libraries of complex natural products like aurilide and their analogues. acs.orgelsevierpure.com

The table below outlines the role of this compound as a building block in the context of library synthesis.

| Library Synthesis Aspect | Application of this compound |

| Diversity Element | Introduces a unique, bulky, non-polar side chain with a gem-dimethyl group. |

| Scaffold Type | Can be incorporated into linear or cyclic depsipeptide libraries. |

| Synthesis Compatibility | Compatible with standard solid-phase synthesis protocols for peptides and depsipeptides. |

| Structural Impact | Confers conformational rigidity, allowing for the creation of libraries with pre-organized structures. |

Computational and Mechanistic Studies on 2 Hydroxy 4,4 Dimethylpentanoic Acid and Its Reactions

Quantum Chemical Calculations of Reaction Mechanisms Involving 2-Hydroxy-4,4-dimethylpentanoic Acid and its Precursors

Currently, there is a notable absence of published research detailing quantum chemical calculations specifically for the reaction mechanisms of this compound and its precursors. Such studies would theoretically provide valuable insights into the thermodynamics and kinetics of its synthesis and reactivity. For instance, density functional theory (DFT) calculations could elucidate transition state energies and reaction pathways for its formation, offering a deeper understanding of the underlying chemical processes. However, at present, no specific data from such calculations for this compound have been reported in the literature.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with its environment. For this compound, MD simulations could reveal its preferred three-dimensional structures in different solvents and its dynamic behavior. This information is crucial for understanding how it might bind to a biological receptor. Despite the potential of this approach, there are no specific studies available that have employed MD simulations to analyze the conformational preferences or ligand-receptor interactions of this compound.

In Silico Modeling of Molecular Recognition with Biological Receptors and Enzyme Active Sites

In silico modeling, which encompasses techniques like molecular docking and pharmacophore modeling, is instrumental in predicting how a small molecule like this compound might interact with biological macromolecules. These computational methods could be used to screen for potential protein targets and to hypothesize the binding mode and affinity of the compound within an enzyme's active site. This would involve predicting the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern molecular recognition. As with the other computational methods, there is a current lack of published research that specifically applies these in silico modeling techniques to this compound.

While general computational data for this compound, such as its predicted properties, are available in chemical databases, in-depth computational and mechanistic studies are yet to be published. The following table provides a summary of the types of computational data that are generally available for chemical compounds, although specific research findings for this compound are not present in the literature.

Table 1. General Computational Data for Chemical Compounds

| Data Type | Description |

|---|---|

| Quantum Chemical Calculations | Prediction of molecular properties, reaction energies, and transition state structures. |

| Molecular Dynamics Simulations | Simulation of the dynamic behavior of molecules and their interactions over time. |

| In Silico Modeling | Computer-based simulation to predict biological activity and interactions with macromolecules. |

Future Perspectives and Emerging Research Directions for 2 Hydroxy 4,4 Dimethylpentanoic Acid

Development of Novel Highly Efficient and Stereoselective Synthetic Routes

The synthesis of chiral α-hydroxy acids, particularly those with significant steric hindrance near the reaction center, poses a considerable challenge in organic chemistry. While classical methods may exist, future research is expected to focus on developing more efficient, sustainable, and highly stereoselective routes to access enantiomerically pure forms of 2-hydroxy-4,4-dimethylpentanoic acid.

Key areas for future investigation include:

Asymmetric Catalysis: The asymmetric hydrogenation or transfer hydrogenation of the corresponding α-keto acid (4,4-dimethyl-2-oxopentanoic acid) using chiral transition metal catalysts (e.g., based on Ruthenium, Rhodium, or Iridium) is a promising strategy. Research would focus on designing ligands that can effectively control the stereochemical outcome despite the steric bulk of the tert-butyl group.

Enzymatic and Biocatalytic Methods: The use of ketoreductase enzymes could offer an environmentally benign and highly selective method for the reduction of the α-keto acid precursor. Future work would involve screening enzyme libraries to identify candidates with high activity and selectivity for this specific substrate or engineering existing enzymes to improve their performance.

Photoredox Catalysis: Modern synthetic methods, such as photoredox catalysis, could open new pathways. For instance, research into radical-radical coupling reactions could provide a novel approach to constructing the sterically hindered α-hydroxy carbonyl structure under mild conditions. nih.gov

A comparative table of potential future synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Hydrogenation | High efficiency, scalability, high enantiomeric excess. | Catalyst tolerance to steric hindrance, ligand design. |

| Enzymatic Reduction | High stereoselectivity, mild reaction conditions, green chemistry. | Substrate specificity, enzyme discovery and optimization. |

| Photoredox Catalysis | Novel bond formations, mild conditions, use of visible light. | Control of radical selectivity, development of specific protocols. |

Exploration of Unconventional Derivatization Reactions and Functionalizations

The bifunctional nature of this compound makes it a versatile scaffold for chemical modification. Future research can move beyond standard esterification or amidation to explore more unconventional transformations that leverage its unique structure.

Emerging research directions could include:

Chiral Building Block: The enantiomerically pure forms of the acid could serve as valuable chiral building blocks. The bulky tert-butyl group can act as a stereodirecting element, influencing the outcome of reactions at other parts of a larger molecule.

Lactone and Heterocycle Synthesis: Intramolecular reactions to form strained lactones or intermolecular reactions to build complex heterocyclic systems are areas ripe for exploration. The steric hindrance could lead to unusual reactivity or stability in the resulting products.

Directed C-H Functionalization: The hydroxyl group could be used as a directing group to enable regioselective C-H activation and functionalization at the otherwise unreactive neopentyl backbone. This would allow for the introduction of new functional groups in a highly controlled manner.

| Derivatization Approach | Potential Outcome | Application Area |

| Use as Chiral Auxiliary | Control of stereochemistry in new chemical entities. | Asymmetric synthesis, pharmaceutical development. |

| Directed C-H Functionalization | Creation of novel, highly functionalized derivatives. | Medicinal chemistry, materials science. |

| Polymerization | Formation of novel biodegradable polyesters. | Advanced materials, biomedical applications. |

Investigation of New Biochemical Functions and Potential Enzyme Substrates or Modulators

The biochemical role of this compound is currently not well defined. Its structural similarity to other biologically relevant α-hydroxy acids suggests that it may possess undiscovered biological activities.

Future research should focus on:

Enzyme Interaction Screening: Systematic screening of the compound against panels of enzymes, particularly those involved in lipid and amino acid metabolism, could reveal potential inhibitory or modulatory activity. Hydrolases, dehydrogenases, and ligases would be primary targets.

Metabolomic Studies: Investigating whether this compound appears as an endogenous metabolite in biological systems under specific conditions could provide clues to its function.

Receptor Ligand Activity: Many short-chain hydroxy-carboxylic acids are known to be ligands for G-protein coupled receptors (GPCRs), such as the hydroxy-carboxylic acid (HCA) receptors. Future studies should evaluate whether this compound can bind to and modulate the activity of these or other receptors.

| Research Area | Objective | Rationale |

| Enzyme Inhibition Assays | Identify specific enzyme targets. | Structural similarity to metabolic intermediates. |

| Receptor Binding Assays | Determine if it acts as a signaling molecule. | Analogy to other known HCA receptor ligands. |

| Cellular Activity Screening | Discover novel phenotypic effects (e.g., anticancer, antioxidant). | Bioactive potential of novel small molecules. mdpi.com |

Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds

The field of materials science offers significant opportunities for utilizing the unique structure of this compound. Its ability to be polymerized could lead to novel bioplastics with tailored properties.

Prospective research in this domain includes:

Novel Polyesters: The self-condensation or ring-opening polymerization of lactones derived from this acid could yield novel polyesters. Unlike common poly(hydroxy acids) like poly(lactic acid), the presence of the bulky tert-butyl side group would be expected to dramatically alter the polymer's properties. sci-hub.se

Property Tuning: The neopentyl group would likely increase the glass transition temperature (Tg), enhance thermal stability, and increase the hydrophobicity of the resulting polymer. This could lead to materials that are more rigid, durable, and water-resistant than existing biodegradable polyesters.

Functional Copolymers: Copolymerization of this compound with other hydroxy acids (e.g., lactic acid, glycolic acid) would provide a route to a wide range of materials with finely-tuned physical and degradation properties for specific applications, such as medical implants or specialized packaging.

| Potential Polymer Property | Influence of Tert-butyl Group | Potential Application |

| Increased Thermal Stability | Steric hindrance restricts chain mobility. | High-temperature bioplastics, durable goods. |

| Enhanced Hydrophobicity | Nonpolar side group reduces water absorption. | Water-resistant coatings, packaging. |

| Altered Degradation Rate | Steric shielding of the ester backbone. | Long-term medical implants, controlled-release devices. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-4,4-dimethylpentanoic acid, and how can chiral purity be ensured during synthesis?

- Methodological Answer : Enantioselective synthesis via asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) is recommended. Chiral purity can be validated using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis. For derivatives like (2R,3S)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid, tert-butoxycarbonyl (Boc) protection aids in stereochemical control .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Prioritize H and C NMR to confirm hydroxyl, methyl, and carboxylic proton environments. IR spectroscopy identifies carboxylic O-H stretches (~2500-3300 cm) and C=O bonds (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). For sodium salts (e.g., Sodium 2-amino-4-hydroxy-4-methylpentanoate), elemental analysis ensures stoichiometry .

Q. What are the recommended purification methods to achieve high chemical purity for pharmacological studies?

- Methodological Answer : Recrystallization using ethanol/water mixtures (4:1 v/v) removes impurities. Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) is effective for polar derivatives. Purity (>98%) should be confirmed via HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How does this compound interact with the mTORC1 pathway, and what experimental models are suitable for studying this mechanism?

- Methodological Answer : Structural analogs like NV-5138 ([S]-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid) activate mTORC1 in neuronal cells. Use HEK293T cells transfected with mTORC1 reporters (e.g., p70S6K phosphorylation). In vivo, employ rodent models with CSF sampling to correlate plasma and brain concentrations. Western blotting for downstream targets (e.g., phosphorylated 4E-BP1) quantifies activity .

Q. What strategies can resolve contradictions in reported biological activities across studies?

- Methodological Answer : Systematically vary experimental conditions (e.g., pH, serum concentration) in cell-based assays. Validate findings using orthogonal methods: e.g., ex vivo uterine contraction models (tissue bath setups) combined with calcium imaging to confirm muscle relaxation effects. Meta-analysis of dose-response curves across studies identifies outlier data .

Q. How to design a pharmacokinetic study to assess blood-brain barrier penetration and biomarker correlations?

- Methodological Answer : Adapt protocols from NV-5138 trials: administer oral doses (400–3000 mg/day) to healthy subjects, collect serial plasma/CSF samples, and quantify via LC-MS/MS. Use population pharmacokinetic modeling (NONMEM) to estimate AUC and half-life. Correlate CSF levels with biomarkers like orotic acid (HPLC-MS) to infer mTORC1 modulation .

Q. What in vitro/ex vivo models are appropriate for evaluating tissue-specific bioactivity?

- Methodological Answer : For uterine studies, use ex vivo tissue strips in Krebs-Henseleit buffer. Measure isotonic contractions via force transducers and analyze frequency/amplitude with LabChart software. Pair with calcium flux assays (Fluo-4 AM dye) to link mechanical effects to intracellular signaling .

Q. How can computational methods aid in establishing structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against mTORC1’s active site to prioritize fluorinated or tert-butyl derivatives. QSAR models (e.g., CoMFA) using logP and steric parameters predict blood-brain barrier permeability. Validate predictions with in vitro permeability assays (MDCK-MDR1 cells) .

Q. How to develop a sensitive LC-MS/MS method for quantifying the compound in biological matrices?

- Methodological Answer : Optimize mobile phase (0.1% formic acid in water/acetonitrile) and column (Kinetex C18, 2.6 µm). Use deuterated internal standards (e.g., D-2-hydroxy-4,4-dimethylpentanoic acid) to correct for matrix effects. Validate per FDA guidelines: linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.